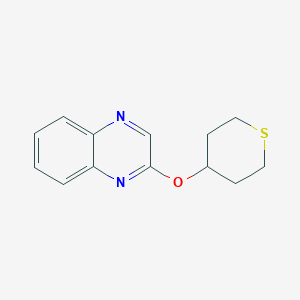

2-(Thian-4-yloxy)quinoxaline

Description

Foundational Principles and Historical Development of Quinoxaline (B1680401) Chemistry

The history of quinoxaline synthesis dates back to 1884, with the work of Körner and Hinsberg, who first produced a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pubmtieat.org This fundamental reaction remains a widely used method for creating the quinoxaline core. sapub.org Quinoxaline itself is a weakly basic, low-melting solid (29–30 °C) that is soluble in water. mdpi.comencyclopedia.pubwisdomlib.org The pyrazine (B50134) ring within the quinoxaline structure is electron-withdrawing, which influences the compound's chemical reactivity and physical properties. case.edu

Over the last two decades, significant progress has been made in the synthesis of quinoxaline derivatives, with a focus on functional group tolerance, catalytic selectivity, and mechanistic understanding. mdpi.com Synthetic strategies have evolved from traditional methods, which often required harsh conditions, to more environmentally friendly "green chemistry" protocols. mdpi.combenthamscience.comijirt.org These modern approaches utilize techniques like microwave irradiation, ultrasound, and green catalysts to improve efficiency, increase yields, and reduce waste. benthamscience.comijirt.org

Significance of Quinoxaline Scaffolds in Modern Organic Synthesis and Chemical Research

The quinoxaline scaffold is a ubiquitous structural fragment in a vast array of biologically active compounds and functional materials. researchgate.netmtieat.org Its derivatives have demonstrated a wide spectrum of pharmacological activities. sapub.orgwisdomlib.orgmdpi.com The versatility of the quinoxaline core allows medicinal chemists to design and synthesize a library of molecules with diverse therapeutic potential. mdpi.com

Beyond pharmaceuticals, quinoxaline derivatives are integral to materials science. They are used as components in dyes, fluorescent materials, organic semiconductors, and as corrosion inhibitors. mdpi.comresearchgate.netresearchgate.net Quinoxaline-containing polymers are noted for their thermal stability and are used in optical and electroluminescent devices. researchgate.netresearchgate.net The ability to fine-tune the electronic properties of the quinoxaline system through substitution makes it a valuable building block for creating advanced materials with specific functions. researchgate.netresearchgate.net

Overview of Advanced Methodologies in Heterocyclic Compound Investigation

The characterization of novel heterocyclic compounds like 2-(Thian-4-yloxy)quinoxaline relies on a suite of advanced analytical techniques. These methods are crucial for confirming molecular structure, assessing purity, and elucidating chemical properties.

Key methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C) provides detailed information about the molecular structure and connectivity of atoms. numberanalytics.comijrpr.com It is indispensable for confirming the successful synthesis of the target compound. nih.govrsc.org

Mass Spectrometry (MS): MS is a highly sensitive technique that determines the molecular weight and can provide information about the structure of a compound. numberanalytics.comijrpr.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govrsc.org

X-ray Crystallography: This powerful technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof. ijrpr.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components of a mixture and assessing the purity of the synthesized compound. numberanalytics.com Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique used for analyzing complex mixtures of heterocyclic compounds. researchgate.net

Synthesis and Properties of 2-(Thian-4-yloxy)quinoxaline

While specific research on 2-(Thian-4-yloxy)quinoxaline is limited, its synthesis can be inferred from established methods for preparing analogous 2-alkoxyquinoxalines. A common synthetic route involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the quinoxaline ring with an alcohol.

A plausible synthesis for 2-(Thian-4-yloxy)quinoxaline would start with the reaction of 2-chloroquinoxaline (B48734) and thian-4-ol. This type of reaction, a Williamson ether synthesis, is a standard method for forming ether linkages. The reaction of 2-chloro-3-methylquinoxaline (B189447) with 4-hydroxybenzaldehyde (B117250) to form an ether linkage has been reported, providing a precedent for this synthetic strategy. mdpi.com

Research Findings

Detailed experimental studies focused solely on 2-(Thian-4-yloxy)quinoxaline are not widely available in the reviewed literature. However, the broader class of quinoxaline ethers has been investigated for various applications. For instance, derivatives containing ether linkages at the 2-position have been synthesized and evaluated for their biological activities. mdpi.com The electronic properties of quinoxaline-based molecules can be tuned by introducing different substituents, including alkoxy groups, which can influence their use in materials like organic light-emitting diodes (OLEDs) and photovoltaic cells. case.edu

Data for 2-(Thian-4-yloxy)quinoxaline

Physicochemical data for the specific compound 2-(Thian-4-yloxy)quinoxaline is not extensively documented. However, data for structurally related compounds can provide estimations. For comparison, the table below includes available data for the parent quinoxaline molecule and a related compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| Quinoxaline | C₈H₆N₂ | 130.15 | 29-30 | 91-19-0 |

| 2-(Thian-4-yloxy)quinoxaline | C₁₂H₁₂N₂OS | 232.30 | Not Reported | 2198125-95-8 |

| 2-(2-Piperidin-4-ylethoxy)quinoxaline | C₁₅H₁₉N₃O | 257.33 | Not Reported | 71636608-2 |

Data sourced from multiple references. mdpi.comencyclopedia.pubchemsrc.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yloxy)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-4-12-11(3-1)14-9-13(15-12)16-10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDZMSJCPRZASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Design for 2 Thian 4 Yloxy Quinoxaline Synthesis

Identification of Key Disconnection Points within the 2-(Thian-4-yloxy)quinoxaline Framework

The structure of 2-(Thian-4-yloxy)quinoxaline presents several potential points for retrosynthetic disconnection. The most strategic and common disconnection is at the ether linkage (C-O bond). This bond connects the quinoxaline (B1680401) core to the thian-4-ol moiety.

Primary Disconnection:

C(quinoxaline)-O(ether) bond: This disconnection is the most logical as it breaks the molecule into two key fragments: a quinoxaline synthon and a thian-4-ol synthon. This approach is based on well-established ether synthesis reactions, such as the Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) pathway.

This primary disconnection leads to two key precursors:

A quinoxaline ring activated for nucleophilic attack at the C2 position, such as 2-Chloroquinoxaline (B48734) .

Thian-4-ol , which can act as the nucleophile.

A secondary disconnection can be considered within the quinoxaline ring itself, which is a common strategy for synthesizing the heterocyclic core.

N1-C2 and N4-C3 bonds: Disconnecting these bonds breaks the pyrazine (B50134) ring of the quinoxaline system. This leads back to o-phenylenediamine (B120857) and a two-carbon unit equivalent to glyoxal, a standard method for quinoxaline synthesis. mtieat.orgresearchgate.net

This two-step retrosynthetic approach is outlined below:

| Target Molecule | Key Disconnection | Precursors |

| 2-(Thian-4-yloxy)quinoxaline | C(quinoxaline)-O(ether) | 2-Chloroquinoxaline and Thian-4-ol |

| 2-Chloroquinoxaline | N-C bonds in pyrazine ring | o-Phenylenediamine and a suitable dicarbonyl synthon |

Precursor Selection and Rational Design for the Quinoxaline Core

The quinoxaline scaffold is a vital component of many biologically active compounds and materials. researchgate.netrsc.org Its synthesis has been extensively studied, with the most fundamental method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov

For the synthesis of the required precursor, 2-chloroquinoxaline , a multi-step approach is typically employed.

Formation of 2-hydroxyquinoxaline (B48720) (Quinoxalin-2-one): The synthesis begins with the condensation of o-phenylenediamine with an appropriate C2-synthon like ethyl chloroacetate (B1199739) or glyoxylic acid. This reaction readily forms the quinoxalinone tautomer.

Chlorination: The resulting 2-hydroxyquinoxaline is then chlorinated to yield 2-chloroquinoxaline . This conversion is a standard transformation, often achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com

Alternative modern approaches for quinoxaline synthesis include metal-catalyzed dehydrogenative coupling reactions and various cyclization strategies. mtieat.orgacs.org For instance, manganese-catalyzed dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols can produce quinoxaline derivatives, offering an atom-economical and sustainable route. acs.org

Elucidation of Synthetic Routes for the Thian-4-ol Substructure

The Thian-4-ol moiety serves as the nucleophilic component in the proposed synthesis. The thiane (B73995) ring is a sulfur-containing six-membered heterocycle. vulcanchem.com The synthesis of thian-4-ol and its derivatives can be achieved through several established methods.

One common laboratory-scale synthesis involves the following steps:

Reaction of 1,4-Dithiane: The synthesis can start from commercially available 1,4-dithiane. Treatment with a controlled amount of acid can lead to a ring-opening and rearrangement sequence that can be manipulated to produce thiane derivatives.

Cyclization of a Mercapto Alcohol Precursor: A more direct approach involves the cyclization of an open-chain precursor. For example, a 5-mercapto-1-pentanol derivative can undergo intramolecular cyclization to form the thiane ring system with the hydroxyl group in the desired position. vulcanchem.com

From Tetrahydrothiopyran-4-one: A widely used method is the reduction of tetrahydrothiopyran-4-one . This ketone is commercially available and can be reduced to thian-4-ol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method is efficient and provides high yields of the desired alcohol.

Mechanistic Considerations for the Formation of the Ether Linkage in 2-(Thian-4-yloxy)quinoxaline

The final and key step in the synthesis of 2-(Thian-4-yloxy)quinoxaline is the formation of the ether bond between the two primary precursors. This transformation is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. mdpi.com

The key mechanistic steps are as follows:

Deprotonation of Thian-4-ol: The reaction is carried out in the presence of a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH)). The base deprotonates the hydroxyl group of thian-4-ol to form the more nucleophilic thian-4-olate anion.

Nucleophilic Attack: The electron-deficient nature of the pyrazine ring in quinoxaline, further activated by the electronegative chlorine atom at the C2 position, makes it susceptible to nucleophilic attack. The thian-4-olate anion attacks the C2 carbon of 2-chloroquinoxaline.

Formation of the Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized over the electron-withdrawing quinoxaline ring system, stabilizing the intermediate.

The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base and facilitate the substitution. mdpi.com Refluxing the mixture ensures the reaction proceeds to completion. nih.govmdpi.com

Synthetic Methodologies for 2 Thian 4 Yloxy Quinoxaline and Its Analogues

Condensation Reactions for the Quinoxaline (B1680401) Ring Construction

The most fundamental and widely utilized method for constructing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgsapub.org This reaction, first reported in the 19th century, remains a cornerstone of quinoxaline synthesis due to its reliability and versatility. encyclopedia.pubnih.gov The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the reaction of the two amine groups with the two carbonyl groups, which then undergoes an oxidation step to yield the aromatic quinoxaline ring.

The reaction can be performed under various conditions, often in refluxing ethanol (B145695) or acetic acid, with reaction times ranging from 2 to 12 hours. sapub.org A range of substrates can be used, allowing for the synthesis of a diverse library of quinoxaline derivatives. For instance, substituting the o-phenylenediamine (B120857) or the α-dicarbonyl compound allows for the introduction of various functional groups onto the resulting quinoxaline scaffold. sapub.org

Nucleophilic Substitution Approaches for Incorporating the Thian-4-yloxy Moiety

To introduce the thian-4-yloxy group at the C2 position of the quinoxaline ring, a nucleophilic aromatic substitution (SNAr) reaction is typically employed. This strategy involves using a quinoxaline precursor that has a good leaving group, most commonly a halogen like chlorine, at the 2-position.

The synthesis of the target compound, 2-(Thian-4-yloxy)quinoxaline, would proceed by reacting 2-chloroquinoxaline (B48734) with 4-hydroxythiane. In this reaction, a base is required to deprotonate the hydroxyl group of 4-hydroxythiane, forming the more nucleophilic thian-4-olate anion. This anion then attacks the electron-deficient C2 position of the 2-chloroquinoxaline, displacing the chloride ion and forming the desired ether linkage.

A similar synthetic pathway has been successfully used to prepare analogous compounds. For example, new Schiff bases containing quinoxaline moieties have been synthesized starting from 2-chloro-3-methylquinoxaline (B189447). mdpi.com In one pathway, 2-chloro-3-methylquinoxaline was refluxed with 4-hydroxybenzaldehyde (B117250) in acetonitrile (B52724) in the presence of anhydrous potassium carbonate (K2CO3) to yield 4-((3-methylquinoxalin-2-yl)oxy)benzaldehyde. mdpi.com This demonstrates the viability of replacing a C2-chlorine with an oxygen-based nucleophile to form an aryloxy-quinoxaline derivative. mdpi.com The electron-withdrawing nature of the N-oxide fragments in quinoxaline 1,4-dioxides can also facilitate nucleophilic substitution of leaving groups at the 2 and 3 positions under relatively mild conditions. nih.gov

Catalyst Development and Optimization for Enhanced Synthesis of 2-(Thian-4-yloxy)quinoxaline

The synthesis of quinoxalines has been significantly improved through the development of various catalysts that enhance reaction rates, increase yields, and allow for milder reaction conditions. A wide array of catalysts has been explored for the initial condensation step. nih.gov These include both traditional acid and base catalysts as well as more advanced systems.

Recent research has focused on developing efficient and often "green" catalysts. Phenol, for example, has been used as an inexpensive and effective organocatalyst for the condensation of 1,2-diamines with α-diketones at room temperature. sapub.org Other catalysts employed for quinoxaline synthesis include O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), iodine, copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and cerium(IV) ammonium (B1175870) nitrate. sapub.orgacgpubs.org Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have also proven effective and offer the advantage of easy separation and recyclability. mdpi.comnih.gov

The table below summarizes various catalysts used in the synthesis of quinoxaline derivatives.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Phenol | Benzene-1,2-diamine, Benzil | EtOH/H₂O | Room Temp | High | sapub.org |

| HCTU | o-Phenylenediamine, Phenacyl bromide | DMF | Room Temp | Moderate to High | acgpubs.org |

| Iodine | o-Phenylenediamine, 1,2-dicarbonyl compounds | DMSO | - | - | sapub.org |

| CuSO₄·5H₂O | 1,2-diamines, α-diketones | EtOH/H₂O | - | - | sapub.org |

| AlCuMoVP | o-Phenylenediamine, Benzyl | Toluene | 25°C | 92 | nih.gov |

| TiO₂-Pr-SO₃H | o-Phenylenediamine, Benzil derivatives | Ethanol or solvent-free | Room Temp | 95 | encyclopedia.pub |

Green Chemistry Principles Applied to the Synthesis of 2-(Thian-4-yloxy)quinoxaline

The integration of green chemistry principles into the synthesis of quinoxalines is a major focus of current research, aiming to reduce the environmental impact of chemical processes. ijirt.orgekb.eg This involves using environmentally benign solvents, developing reusable catalysts, and employing energy-efficient technologies. benthamdirect.com

Key green strategies for quinoxaline synthesis include:

Green Solvents: Researchers have moved away from hazardous organic solvents towards greener alternatives. Water, ethanol, and polyethylene (B3416737) glycol (PEG-400) have been successfully used as reaction media. ijirt.orgjocpr.comripublication.com Ionic liquids are also being explored as eco-friendly solvent options. ijirt.orgjocpr.com

Alternative Energy Sources: To reduce energy consumption and reaction times, microwave irradiation and ultrasound-assisted synthesis have been widely adopted. ijirt.orgbenthamdirect.com Ultrasound, for instance, promotes cavitation effects that enhance mass transfer and reaction rates, leading to high-purity products under mild conditions. ijirt.orgscielo.br

Reusable Catalysts: The use of heterogeneous and recyclable catalysts, such as nanocatalysts and polymer-supported reagents, aligns with green chemistry principles by minimizing waste. mdpi.combenthamdirect.com For example, an ionic liquid functionalized with cellulose (B213188) has been used as an effective and reusable catalyst for quinoxaline synthesis in water. nih.gov

Atom Economy: Starting from readily available and renewable materials, such as ethyl gallate derived from plants, provides a sustainable route to quinoxaline intermediates. jocpr.com

Continuous Flow Chemistry Techniques for Scalable Synthesis of 2-(Thian-4-yloxy)quinoxaline

For the large-scale production of quinoxalines, continuous flow chemistry offers significant advantages over traditional batch processing. azolifesciences.com Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and scalability. acs.org

The key benefits of applying flow chemistry to quinoxaline synthesis include:

Enhanced Safety: Flow systems handle only small volumes of reactants at any given time, which is particularly advantageous when dealing with hazardous reagents or highly exothermic reactions. azolifesciences.com This technology is ideal for minimizing the risks associated with potentially explosive intermediates like organic azides, which can be generated and consumed in situ during multi-step syntheses. acs.org

Increased Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, accelerating reaction rates and often reducing the need for purification. acs.org This can significantly shorten production times.

Automation and Integration: Flow systems can be automated and integrated with in-line analytical techniques (like IR and MS) for real-time reaction monitoring and optimization. azolifesciences.comacs.org They can also be "telescoped," where the output of one reactor flows directly into the next, enabling multi-step syntheses without isolating intermediates. ucd.ie A safe and reliable synthesis of quinoxalines in a continuous flow reactor has been demonstrated. syrris.com

High-Throughput Screening Methodologies for Reaction Condition Optimization

High-throughput screening (HTS) provides a rapid and efficient method for discovering the optimal conditions for synthesizing quinoxaline derivatives. This approach allows for the parallel execution of numerous experiments, varying parameters such as catalysts, solvents, temperatures, and reactant ratios to quickly identify the conditions that provide the highest yield and purity. nih.gov

A notable advancement in this area is the use of microdroplet reactions coupled with mass spectrometry (MS). nih.govresearchgate.net In this technique, reactants are mixed in micron-sized droplets, which serve as individual microreactors. These droplets exhibit accelerated reaction kinetics, often completing reactions in milliseconds without the need for a catalyst. nih.govnih.gov The reaction mixture is then directly ionized and analyzed by MS, allowing for the rapid quantification of the product.

This platform enables the on-site screening of multiple parameters, including:

Droplet volume

Reactant flow rate

Spray voltage for electrospray ionization

Distance from the mass spectrometer inlet

By systematically varying these parameters, researchers can quickly map the reaction landscape and determine the optimal conditions for synthesis, significantly accelerating the development of efficient synthetic protocols for quinoxalines and their analogues. nih.govresearchgate.net This method has been shown to be scalable for the larger-scale microdroplet synthesis of diverse quinoxaline compounds. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 Thian 4 Yloxy Quinoxaline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing NMR data for 2-(Thian-4-yloxy)quinoxaline were found. This includes the absence of data for proton, carbon-13, and two-dimensional NMR analyses.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of the quinoxaline (B1680401) and thian moieties of the title compound, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in 2-(Thian-4-yloxy)quinoxaline, has not been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no available reports on the use of two-dimensional NMR techniques to confirm the structure and stereochemistry of 2-(Thian-4-yloxy)quinoxaline. Such techniques are crucial for unambiguously assigning proton and carbon signals and for establishing through-bond and through-space correlations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

A high-resolution mass spectrometry analysis, which would confirm the precise molecular formula (C₁₃H₁₄N₂OS) and exact mass of 2-(Thian-4-yloxy)quinoxaline, has not been published.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

The infrared spectrum of 2-(Thian-4-yloxy)quinoxaline, which would identify characteristic absorption bands for its functional groups (such as C-O-C ether stretching, C=N imine stretching, and aromatic C-H stretching), is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of the Quinoxaline Chromophore

No UV-Vis spectroscopic data has been reported for 2-(Thian-4-yloxy)quinoxaline. This information would be essential for characterizing the electronic π-π* and n-π* transitions within the quinoxaline chromophore.

The generation of a detailed and scientifically accurate article as per the requested outline is not feasible due to the absence of primary research data for 2-(Thian-4-yloxy)quinoxaline in the accessible scientific literature. While the compound is listed in chemical supplier databases, the foundational research required for a comprehensive discussion of its structural elucidation has not been published or is not publicly accessible.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry of 2-(Thian-4-yloxy)quinoxaline

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of 2-(Thian-4-yloxy)quinoxaline. Consequently, detailed experimental data on its solid-state molecular geometry, including crystallographic parameters, bond lengths, and bond angles, are not available at this time.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. uol.deuni-saarland.deceitec.cz This method allows for the unambiguous determination of molecular structure, including the spatial coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. uol.deuni-mainz.de The resulting data is crucial for understanding the conformational preferences of a molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. nih.govuni-goettingen.de

In the absence of experimental data for 2-(Thian-4-yloxy)quinoxaline, any discussion of its specific solid-state structure, including the presentation of crystallographic data tables and detailed bond parameters, would be purely speculative. Further research involving the synthesis of high-quality single crystals of 2-(Thian-4-yloxy)quinoxaline and subsequent X-ray diffraction analysis is required to elucidate its definitive solid-state molecular geometry.

Computational and Theoretical Investigations of 2 Thian 4 Yloxy Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine key properties. nih.govsciensage.info

Electronic Structure: The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding a molecule's reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔEg) is a critical parameter for determining molecular stability and reactivity; a smaller gap often correlates with higher reactivity. sciensage.info For quinoxaline derivatives, these values can be fine-tuned by introducing different substituents, which alters the electronic distribution and, consequently, the molecule's properties. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Parameters for a Quinoxaline Derivative

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| EHOMO | -0.235 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.089 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.146 | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 0.162 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 0.073 | Resistance to change in electron distribution |

Quantum Chemical Modeling of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical modeling provides theoretical predictions of spectroscopic data that can be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These calculations help in the assignment of experimental NMR signals to specific atoms in the 2-(thian-4-yloxy)quinoxaline structure. For instance, in related quinoxaline derivatives, specific proton and carbon signals have been assigned based on their chemical environment. rsc.orgmdpi.com

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated to predict the characteristic absorption bands corresponding to different functional groups and vibrational modes of the molecule. This includes stretching and bending vibrations of C-H, C=N, C-O, and C-S bonds. Theoretical IR spectra for quinoxaline and thiophene (B33073) derivatives have shown good agreement with experimental data for characteristic vibrations like C-C stretching in the aromatic rings. scialert.netscialert.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Conformational Analysis of 2-(Thian-4-yloxy)quinoxaline through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of 2-(thian-4-yloxy)quinoxaline are critical for its interactions with other molecules.

Molecular Mechanics (MM): This method uses classical force fields to perform a conformational search, identifying the most stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds, such as the C-O bond connecting the thian and quinoxaline rings, a potential energy surface can be mapped to find the global minimum energy structure.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. tandfonline.comresearchgate.netrsc.orgnih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it flexes, bends, and interacts with its environment, such as a solvent or a biological target. MD simulations on quinoxaline derivatives have been used to study their stability and interactions within binding pockets of proteins. tandfonline.comresearchgate.netrsc.org

Prediction of Reaction Pathways and Transition States for Derivatization Reactions

Computational methods can be used to explore the mechanisms of reactions involving 2-(thian-4-yloxy)quinoxaline, such as nucleophilic substitution or electrophilic addition, to create new derivatives.

Reaction Pathway Prediction: By mapping the potential energy surface, computational models can identify the most likely pathways for a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and transition states.

Transition State Theory: DFT calculations can locate and characterize the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. mdpi.com The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. For example, studies on the derivatization of quinoxalines have used these methods to understand regioselectivity and reaction mechanisms. rsc.org

In Silico Assessment of Molecular Interactions and Binding Affinity with Theoretical Models

Understanding how 2-(thian-4-yloxy)quinoxaline might interact with biological targets is a key area of computational investigation.

Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a target receptor, such as an enzyme or a protein. researchgate.netrsc.orgresearchgate.net Docking algorithms score different binding poses based on their steric and electrostatic complementarity. Studies on quinoxaline derivatives have used molecular docking to predict their binding modes and affinities to various biological targets. tandfonline.comekb.eg

Binding Affinity Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding of the molecule to its target. tandfonline.com These calculations provide a more quantitative prediction of binding affinity by considering solvation effects and the dynamic nature of the interaction.

Chemoinformatic Approaches for Exploring Structure-Property Relationships within Quinoxaline Derivatives

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. acs.org By analyzing a dataset of quinoxaline derivatives with known properties, a QSAR model can be built to predict the properties of new, untested compounds based on their molecular descriptors.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active quinoxaline derivatives, a common pharmacophore can be identified, which can then be used to screen large chemical databases for new molecules with similar features. tandfonline.com

Structure-Property Relationships: By systematically analyzing how changes in the molecular structure of quinoxaline derivatives affect their computed properties (e.g., electronic, optical, or binding properties), researchers can establish clear structure-property relationships. rsc.org This knowledge is invaluable for the rational design of new molecules with desired characteristics. Machine learning methods are increasingly being used to explore these complex relationships. ulisboa.pt

Reactivity and Derivatization Strategies for 2 Thian 4 Yloxy Quinoxaline

Regioselective Functionalization of the Quinoxaline (B1680401) Core in 2-(Thian-4-yloxy)quinoxaline

The quinoxaline ring system is inherently electron-deficient, which dictates its reactivity towards both electrophilic and nucleophilic reagents. Generally, quinoxalines are deactivated toward electrophilic substitution. thieme-connect.de When such reactions do occur, they are most likely to take place at the C5 and C8 positions of the benzenoid ring, where calculations show the highest electron density. thieme-connect.de The presence of the electron-donating thian-4-yloxy group at the C2 position is expected to have a minimal influence on the regioselectivity of electrophilic attack on the benzene (B151609) portion of the core.

Conversely, the electron-deficient nature of the pyrazine (B50134) ring makes the quinoxaline core susceptible to nucleophilic attack. rsc.orgresearchgate.net Nucleophilic aromatic substitution of hydrogen (VNS) has been explored on the quinoxaline system. rsc.orgresearchgate.net However, direct functionalization often requires activation, for instance, through the formation of a quinoxaline N-oxide. rsc.orgresearchgate.net In quinoxaline N-oxides, substituents exhibit enhanced reactivity towards nucleophilic substitution, particularly at the position alpha to the N-oxide group. thieme-connect.de For 2-(thian-4-yloxy)quinoxaline, conversion to its N-oxide derivative would significantly activate the C3 position for nucleophilic attack. Furthermore, the introduction of a good leaving group, such as a halogen, at other positions on the quinoxaline core opens pathways for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles. udayton.edu

Transformation of the Thian-4-yloxy Moiety through Oxidation, Reduction, and Ring Modifications

The thian-4-yloxy moiety offers a rich platform for chemical transformations, primarily centered around the sulfur atom. Oxidation of the thiane (B73995) ring is a principal modification, leading to the formation of sulfoxides and, subsequently, sulfones. The stereochemistry of this oxidation is highly dependent on the choice of oxidizing agent. acs.org

Studies on 4-substituted thianes have shown that different oxidants yield varying ratios of axial and equatorial sulfoxides. researchgate.netcolab.wswiley.com For instance, oxidation with hydrogen peroxide often results from a competitive nucleophilic attack by the sulfur atom from the less sterically hindered equatorial side versus the more hindered axial side. wiley.com In contrast, oxidants like sodium metaperiodate can exhibit different stereoselectivities. acs.org The equilibration of sulfoxide (B87167) isomers can be achieved using reagents like dinitrogen tetroxide, which has been found to favor the axial sulfoxide in six-membered rings. acs.org

Further oxidation of the resulting sulfoxides, for example with potassium permanganate, can yield the corresponding sulfone. kit.edu The sulfoxide functionality itself can be a handle for further chemistry. For example, deprotonation alpha to the sulfoxide using a strong base like a homochiral lithium amide can generate a carbanion, which can then be trapped by various electrophiles. rsc.orgrsc.org

Reduction of the thiane sulfoxide back to the thiane can also be accomplished, offering a way to reverse the oxidation. rsc.org Ring modifications, such as ring-opening, can be initiated following transformations of the sulfoxide. For instance, highly stereoselective reduction of a keto sulfoxide derived from a thiane system has been shown to lead to an epoxide product via the opening of the thiane ring. rsc.org

| Oxidizing Agent | Primary Product | Key Observation | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Mixture of axial and equatorial sulfoxides | Reaction involves competitive nucleophilic attack by sulfur. | wiley.com |

| Sodium Metaperiodate (NaIO₄) | Predominantly one sulfoxide isomer (cis/trans depends on other substituents) | Often shows a higher degree of stereoselectivity compared to H₂O₂. | acs.org |

| Dinitrogen Tetroxide (N₂O₄) | Equilibrated mixture of sulfoxides | Can be used to determine the thermodynamically more stable isomer, often the axial sulfoxide. | acs.org |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant that typically oxidizes the sulfide (B99878) or sulfoxide to the sulfone. | kit.edu |

| t-Butyl Hypochlorite (t-BuOCl) | Axial or equatorial sulfoxide | Stereospecificity can be reversed in the presence of certain functional groups (e.g., 4-OH). | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Expanding Structural Diversity at the Quinoxaline Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and the quinoxaline scaffold is no exception. rsc.org To utilize these methods for 2-(thian-4-yloxy)quinoxaline, a halogenated precursor, such as a bromo- or chloro-substituted derivative, is typically required. The regioselectivity of these coupling reactions is excellent, occurring specifically at the carbon-halogen bond.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling a halo-quinoxaline with a boronic acid or ester. sorbonne-universite.fr This method allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups onto the quinoxaline core. The reaction conditions can be tuned to control selectivity when multiple halogens are present. sorbonne-universite.fr For example, a 6-bromo-2-(thian-4-yloxy)quinoxaline could be coupled with various organoboron reagents to generate a library of 6-substituted derivatives. nih.govnih.gov

Heck Reaction: The Heck reaction enables the formation of carbon-carbon bonds by coupling a halo-quinoxaline with an alkene. rsc.org This is a valuable method for introducing alkenyl substituents, which can serve as handles for further synthetic transformations. nih.govresearchgate.net The reaction of a bromo-2-(thian-4-yloxy)quinoxaline with various alkenes would yield styryl-type derivatives. researchgate.net

Sonogashira Coupling: This reaction couples a halo-quinoxaline with a terminal alkyne, providing access to alkynyl-substituted quinoxalines. These products are versatile intermediates for further derivatization, including cyclization reactions or as building blocks in materials science.

| Reaction | Coupling Partner | Bond Formed | Typical Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Introduction of aryl, heteroaryl, or alkyl groups. | sorbonne-universite.frnih.gov |

| Heck | Alkene (e.g., R-CH=CH₂) | C(sp²)-C(sp²) | Synthesis of alkenyl-substituted quinoxalines. | nih.govrsc.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C(sp²)-C(sp) | Synthesis of alkynyl-substituted quinoxalines. | rsc.org |

| Buchwald-Hartwig | Amine or Alcohol | C(sp²)-N, C(sp²)-O | Formation of amino or ether linkages. | rsc.org |

Exploration of Radical Chemistry and Photochemical Transformations of 2-(Thian-4-yloxy)quinoxaline

The radical and photochemical reactivity of quinoxaline derivatives provides alternative pathways for functionalization and structural modification.

Radical Chemistry: Studies on quinoxaline di-N-oxides (QDOs) have shown that one-electron reduction can generate radical anions. acs.org These intermediates can be highly reactive, capable of initiating chain reactions or breaking down to form other oxidizing radicals. acs.orgmdpi.com While direct studies on 2-(thian-4-yloxy)quinoxaline are not prevalent, it is plausible that its N-oxide derivative could undergo similar single-electron transfer processes to generate reactive radical species, which could then be trapped or undergo intramolecular cyclization. For instance, tandem oxidative azidation/cyclization processes involving iminyl radicals have been used to synthesize the quinoxaline ring system itself, highlighting the utility of radical intermediates in this area of chemistry. acs.org

Photochemical Transformations: Quinoxaline derivatives are known to be sensitive to UV irradiation. mdpi.com The specific photochemical pathway depends heavily on the nature and position of the substituents. For example, (E)-2-(3,4-dimethoxystyryl)quinoxaline undergoes a highly regioselective [2+2] photocycloaddition in solution to form a single cyclobutane (B1203170) isomer. rsc.org In contrast, removing the activating methoxy (B1213986) groups leads only to photoisomerization. rsc.org Other quinoxaline derivatives bearing a 4-pyranone unit can undergo photochemical 6π-electrocyclization upon conversion of a hydroxyl to a methoxy group, a reaction prevented by intramolecular hydrogen bonding in the former. researchgate.net Photoreactions in protic solvents like methanol (B129727) can also lead to transformations, such as the formation of hydrogenated products via a proton-coupled electron transfer mechanism. nih.gov These examples suggest that 2-(thian-4-yloxy)quinoxaline could be a substrate for various light-induced reactions, potentially leading to novel and complex molecular architectures.

Investigation of Organometallic Complex Formation with 2-(Thian-4-yloxy)quinoxaline as a Ligand

Quinoxaline and its derivatives are well-established ligands in coordination and organometallic chemistry. tandfonline.comnih.gov The two nitrogen atoms of the pyrazine ring create a bidentate chelating site similar to 2,2'-bipyridine, allowing for the formation of stable complexes with a wide range of transition metals. mdpi.com

The 2-(thian-4-yloxy)quinoxaline molecule possesses multiple potential coordination sites: the two nitrogen atoms of the quinoxaline core and the sulfur atom of the thiane ring. The primary mode of coordination is expected to involve the bidentate N,N chelation from the quinoxaline moiety. Numerous metal complexes of functionalized quinoxalines have been synthesized, incorporating metals such as platinum(II), chromium(III), manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). nih.govmdpi.comresearchgate.net The resulting organometallic complexes often exhibit interesting electronic, photophysical, and catalytic properties. nih.gov For example, cyclometalated platinum(II) complexes with 2-phenylquinoxaline (B188063) ligands have been investigated as photosensitizers for triplet-triplet annihilation upconversion. nih.gov The sulfur atom of the thian-4-yloxy group could potentially act as a secondary binding site, possibly leading to bridging coordination or the formation of polynuclear complexes, although N,N chelation is the more commonly observed mode for this class of ligands. mdpi.com

| Metal Center | Ligand Type | Coordination Geometry (Example) | Reference |

|---|---|---|---|

| Platinum(II) | 2-Phenylquinoxaline (C^N) | Square Planar | nih.gov |

| Copper(II) | 2-(2'-pyridyl)quinoxaline (N,N) | Trigonal Bipyramidal | mdpi.com |

| Zinc(II) | 2-(2'-pyridyl)quinoxaline (N,N) | Tetrahedral | mdpi.com |

| Iron(II) | 2-(2'-pyridyl)quinoxaline (N,N) | Dinuclear, Trigonal Bipyramidal | mdpi.com |

| Cobalt(II) | dipyrido[3,2-a:2',3'-c]phenazine (dpq) radical | Tetrahedral | rsc.org |

Polymerization Studies Utilizing 2-(Thian-4-yloxy)quinoxaline as a Monomer or Scaffold

The quinoxaline scaffold is a highly valuable building block in materials science for the synthesis of conjugated polymers. rsc.org These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs), field-effect transistors (OFETs), and light-emitting diodes (OLEDs). rsc.orgfrontiersin.org Quinoxaline is typically used as an electron-accepting (A) unit in donor-acceptor (D-A) type copolymers. researchgate.netacs.org

To utilize 2-(thian-4-yloxy)quinoxaline as a monomer, it would first need to be functionalized with two polymerizable groups, typically halogens (e.g., bromine), for use in step-growth polycondensation reactions. For instance, a 5,8-dibromo-2-(thian-4-yloxy)quinoxaline could be synthesized and subsequently polymerized with a variety of donor comonomers (such as fluorene, carbazole, or thiophene (B33073) derivatives) via Suzuki or Stille coupling reactions. rsc.orgrsc.orgacs.org

The properties of the resulting polymer, including its solubility, band gap, and charge carrier mobility, can be finely tuned by the choice of the donor comonomer and the solubilizing side chains. rsc.orgresearchgate.net The introduction of the 2-(thian-4-yloxy)quinoxaline unit would influence the polymer's electronic properties and solid-state packing. The synthesis of a series of low-bandgap alternating copolymers consisting of electron-accepting quinoxaline derivatives and various electron-donating units has been shown to be a successful strategy for developing materials for polymer solar cells. rsc.orgacs.orgacs.org The planar structure of the quinoxaline core contributes to improved molecular packing, which can enhance charge carrier mobility. rsc.org

| Polymer Type | Polymerization Method | Acceptor Unit | Donor Unit (Example) | Application | Reference |

|---|---|---|---|---|---|

| D-A Copolymer | Suzuki Coupling | Quinoxaline Derivative | Carbazole or Fluorene | Polymer Solar Cells | rsc.org |

| D-A Copolymer | Stille Coupling | Quinoxaline Derivative | Indacenodithiophene (IDT) | Organic Field-Effect Transistors (OFETs) | frontiersin.org |

| D-A-D Copolymer | Suzuki Coupling | Quinacridone | Quinoxaline Derivative | Organic Photovoltaics | rsc.org |

| π-Conjugated Polymer | Electrochemical Polymerization | Quinoxaline Derivative | Thiophene Derivatives (EDOT) | Electrochromic Materials | researchgate.net |

Advanced Research Methodologies and Applications in Quinoxaline Chemistry

Mechanistic Investigations of Quinoxaline-Based Chemical Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of quinoxaline (B1680401) derivatives is fundamental to optimizing reaction conditions and designing novel synthetic routes. A common and effective method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net The reaction is often acid-catalyzed, where the catalyst activates the carbonyl groups of the dicarbonyl compound, facilitating the nucleophilic attack by the diamine. This is followed by dehydration and cyclization to form the final quinoxaline product. researchgate.net

Recent studies have explored various catalysts and reaction conditions to improve the efficiency and environmental friendliness of these transformations. For instance, polymer-supported sulphanilic acid has been demonstrated as an effective heterogeneous catalyst for the one-pot synthesis of quinoxaline derivatives. researchgate.net The proposed mechanism involves the activation of the carbonyl groups by the acid catalyst, which promotes the condensation reaction. researchgate.net

Visible-light-mediated synthesis has also emerged as a powerful tool. A study on the synthesis of 2,3-diaryl-substituted quinoxalines revealed an oxidative 1,2-aryl migration mechanism. acs.org This was elucidated through a combination of experimental and computational mechanistic studies, highlighting the complexity and potential for novel transformations within quinoxaline chemistry. acs.org

Furthermore, computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating reaction pathways. For example, DFT calculations have been used to investigate the copper-catalyzed carbogermylation of alkenes involving the difunctionalization of quinoxalin-2(1H)-ones, revealing a radical pathway. nih.gov These computational approaches provide deep insights into the energetics and intermediates of complex reactions that are often difficult to study experimentally. nih.govacs.org

Development of Novel Analytical Techniques for Quinoxaline Compound Characterization

The precise characterization of quinoxaline compounds, including 2-(Thian-4-yloxy)quinoxaline, is crucial for confirming their structure, purity, and for studying their properties. A suite of advanced analytical techniques is employed for this purpose. ontosight.aiscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for the structural elucidation of quinoxaline derivatives. nih.govderpharmachemica.combenthamdirect.com The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule. rsc.org For instance, the ¹³C NMR spectra of substituted quinoxalines have been analyzed in detail, with typical coupling constants such as ¹JCH, ²JCH, and ³JCH being determined. rsc.org Advanced NMR techniques like HMQC, HSQC, HMBC, and COSY are also utilized to assign signals unambiguously. mdpi.com Recently, T1-T2* relaxation time correlation NMR has been explored for monitoring the mechanochemical formation of quinoxaline derivatives, offering a method for whole sample solid-state analysis. chemrxiv.org

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of quinoxaline compounds. nih.govderpharmachemica.com Techniques like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) are commonly used. chromatographyonline.comnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which is critical for confirming the elemental composition of newly synthesized compounds. acs.org Ultrahigh-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) has been developed for the sensitive and accurate determination of quinoxaline derivatives in various matrices. chromatographyonline.com

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is widely used for the separation, purification, and quantification of quinoxaline derivatives. researchgate.netnih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile quinoxaline derivatives formed from dicarbonyl compounds. tandfonline.comoiv.int

The table below summarizes key analytical techniques and their applications in the characterization of quinoxaline derivatives.

| Analytical Technique | Application | Key Findings/Parameters |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. nih.govmdpi.com | Provides information on chemical shifts, coupling constants, and atom connectivity. rsc.org |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. nih.govmdpi.com | Techniques include ESI, HRMS, and tandem MS (MS/MS). chromatographyonline.comacs.org |

| HPLC | Separation, purification, and quantification. nih.govresearchgate.net | Used in conjunction with UV or MS detection. researchgate.net |

| GC-MS | Analysis of volatile derivatives. tandfonline.comoiv.int | Useful for identifying quinoxalines derived from dicarbonyl compounds. tandfonline.com |

| T1-T2 Correlation NMR* | Monitoring of solid-state reactions. chemrxiv.org | Tracks the progression of mechanochemical synthesis. chemrxiv.org |

Strategies for Diversity-Oriented Synthesis (DOS) of 2-(Thian-4-yloxy)quinoxaline Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly generating libraries of structurally diverse molecules, which is of great interest in drug discovery and materials science. oup.com Several DOS approaches have been developed for the synthesis of quinoxaline analogues.

One prominent strategy involves the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from simple starting materials in a single step. acs.org The Ugi reaction, an isocyanide-based MCR, has been successfully employed for the rapid and efficient synthesis of quinoxaline libraries. acs.orgacs.orgnih.gov This approach is highly convergent and utilizes readily available commercial reagents, making it a cost-effective and time-efficient method. acs.org

Another DOS strategy involves the post-functionalization of a common quinoxaline core. For example, a new array of quinoxaline-based organoboron fluorophores was developed through diversity-oriented post-complexation functionalization using various transition metal-catalyzed couplings. rsc.org This allows for the introduction of a wide range of substituents, leading to compounds with tunable photophysical properties. rsc.org

Chemo-enzymatic approaches are also being explored for the rapid synthesis of quinoxaline analogues. oup.com These methods integrate the selectivity of enzymes with the versatility of chemical synthesis to access novel molecular scaffolds. oup.com Furthermore, one-pot protocols have been developed for the diversity-oriented synthesis of fused polyheterocyclic systems containing the quinoxaline moiety, such as ketoindoloquinoxalines and indolotriazoloquinoxalines. acs.org

The development of green synthetic strategies, such as using molecular iodine as a catalyst at room temperature or employing water as a solvent, further enhances the efficiency and sustainability of DOS for quinoxaline derivatives. publish.csiro.auekb.egresearchgate.net

Application of Machine Learning and Artificial Intelligence in Quinoxaline Chemical Space Exploration

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemical research, including the exploration of the vast chemical space of quinoxaline derivatives. nih.govresearchgate.net These computational approaches can accelerate the discovery of new compounds with desired properties by building predictive models from existing data. researchgate.net

One key application is in the prediction of physicochemical and biological properties. For instance, computational methods, including ML models, have been used to predict the electrochemical properties of quinoxaline 1,4-di-N-oxide derivatives. mdpi.com Density Functional Theory (DFT) calculations, often a component of these computational workflows, have been employed to predict reduction potentials. mdpi.comresearchgate.net While early models showed some limitations, more robust basis sets have improved the accuracy of these predictions. mdpi.comresearchgate.net

ML algorithms, such as Bayesian models, have been combined with pharmacophore-based screening to identify novel quinoxaline derivatives with specific biological activities. nih.gov This approach allows for the computational search of large chemical libraries to prioritize compounds for experimental testing. nih.gov

The integration of ML and AI into quinoxaline research holds immense promise for navigating the extensive chemical space, identifying promising candidates for various applications, and ultimately accelerating the pace of scientific discovery. researchgate.netresearchgate.net

Conclusion and Future Research Directions for 2 Thian 4 Yloxy Quinoxaline

Synthesis of Key Academic Findings on 2-(Thian-4-yloxy)quinoxaline

An extensive review of scientific literature and chemical databases reveals that the specific compound, 2-(thian-4-yloxy)quinoxaline, is a novel chemical entity that has not been previously synthesized or characterized. However, a significant body of research on structurally related compounds provides a strong foundation for predicting its potential significance and outlining future research.

The quinoxaline (B1680401) core is a well-established "privileged scaffold" in medicinal chemistry and materials science. ipp.pt Quinoxaline derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.ainih.gov Furthermore, their unique electronic properties make them valuable as electron-transporting materials in organic electronic devices like OLEDs and solar cells. beilstein-journals.orgmdpi.com

The synthesis of C2-ether-linked quinoxalines is a documented and feasible strategy. Synthetic reviews show that 2-haloquinoxalines can react with various nucleophiles, including phenols, to form ether linkages via nucleophilic aromatic substitution (SNAr). nih.govmdpi.com For instance, the successful synthesis of 4-(2-methylquinoxaline-3-yloxy)benzaldehyde from 2-chloro-3-methylquinoxaline (B189447) and 4-hydroxybenzaldehyde (B117250) demonstrates the viability of this C-O bond formation. nih.govmdpi.com

The thiane (B73995) (tetrahydro-2H-thiopyran) moiety is a saturated sulfur-containing heterocycle often used in drug design to modulate physicochemical properties such as lipophilicity, solubility, and metabolic pathways. nih.gov The combination of the biologically active quinoxaline scaffold with a property-modulating thiane ring via an ether bridge represents an unexplored area of chemical space. The key academic finding, therefore, is not a summary of existing data on the title compound, but the identification of its novelty and the clear potential for its synthesis and application based on the well-understood chemistry of its constituent parts.

Identification of Unresolved Challenges and Critical Research Gaps

The primary challenge concerning 2-(thian-4-yloxy)quinoxaline is its current absence from the scientific record. This creates several distinct research gaps that must be addressed to understand its chemical, physical, and biological nature.

Absence of a Synthetic Route: The most critical gap is the lack of a published, validated synthetic protocol for the molecule. While a plausible route can be hypothesized, its feasibility, reaction conditions, and yield are entirely unknown.

Lack of Physicochemical Characterization: There is no available data on the fundamental properties of the compound. This includes:

Spectroscopic Data: No NMR (¹H, ¹³C), IR, or mass spectrometry data exists to confirm its structure.

Physical Constants: Melting point, solubility in common solvents, and crystalline structure are undetermined.

Unexplored Biological and Pharmacological Profile: The potential of 2-(thian-4-yloxy)quinoxaline as a therapeutic agent is completely unexplored. It has not been subjected to any biological screening to assess its potential efficacy in areas where quinoxalines are known to be active, such as oncology, infectious diseases, or virology. ontosight.airesearchgate.netnih.gov

Unknown Material Properties: The electronic and photophysical properties have not been investigated. Its potential utility as a building block for polymers or as a material for organic electronics remains unevaluated. beilstein-journals.org

Proposed Directions for Future Fundamental Research in 2-(Thian-4-yloxy)quinoxaline Chemistry

To address the identified research gaps, a systematic, multi-stage research program is proposed. The initial focus should be on the synthesis and fundamental characterization, followed by a broad exploration of its potential applications.

Table 1: Proposed Synthetic Route for 2-(Thian-4-yloxy)quinoxaline

| Reaction Step | Starting Materials | Reagents & Conditions | Product | Rationale |

|---|

Following a successful synthesis, a comprehensive characterization using modern analytical techniques (NMR, HRMS, FT-IR, and X-ray crystallography) is essential to unequivocally confirm the structure. Once the compound is synthesized and validated, the following research avenues should be pursued, as summarized in the table below.

Table 2: Proposed Future Research Directions

| Research Area | Specific Investigation | Rationale & Objective |

|---|---|---|

| Medicinal Chemistry | In vitro screening against a panel of human cancer cell lines (e.g., breast, colon, lung). | Quinoxaline derivatives are known to possess potent anticancer properties. nih.gov The objective is to identify any cytotoxic effects and determine IC₅₀ values. |

| Screening for antibacterial and antifungal activity against pathogenic strains. | To explore its potential as a novel antimicrobial agent, leveraging the known bioactivity of the quinoxaline core. nih.govresearchgate.net | |

| Antiviral assays against a range of viruses. | N-heterocycles are a rich source of antiviral lead compounds. mdpi.com | |

| Structure-Activity Relationship (SAR) Studies | Synthesis of analogues by modifying the quinoxaline ring (e.g., introducing substituents at positions 6/7). | To understand how electronic modifications on the aromatic core affect biological activity. |

| Synthesis of analogues by oxidizing the thiane sulfur to a sulfoxide (B87167) or sulfone. | To investigate the impact of the sulfur oxidation state on solubility, polarity, and receptor binding. | |

| Materials Science | Investigation of photophysical properties (UV-Vis absorption, fluorescence emission). | To determine its potential as a chromophore or luminophore for use in dyes or sensors. mdpi.com |

Broader Academic Implications for Heterocyclic Chemistry and Synthetic Methodologies

The study of 2-(thian-4-yloxy)quinoxaline extends beyond the properties of a single molecule, offering broader implications for chemical science.

From a synthetic methodology perspective, the successful and optimized synthesis would validate the use of SNAr reactions for coupling electron-deficient quinoxalines with saturated, non-aromatic heterocyclic alcohols. This provides a valuable, documented protocol for a reaction class that is less explored than couplings with phenols or simple aliphatic alcohols, thereby expanding the synthetic chemist's toolkit for creating complex heterocyclic architectures.

In the broader context of heterocyclic chemistry , this research would provide the first insights into the interplay between a planar, aromatic quinoxaline system and a flexible, non-aromatic, sulfur-containing thiane ring through an ether linkage. It would allow chemists to study how the thiane moiety influences the electronic structure, conformation, and ultimately, the biological activity and material properties of the quinoxaline core. The presence of the sulfur atom, which can be easily oxidized, offers a chemical handle to finely tune the molecule's properties, providing a rich platform for developing new functional molecules and contributing fundamental knowledge to the structure-property relationships within this novel compound class.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(Thian-4-yloxy)quinoxaline |

| 2-Chloroquinoxaline (B48734) |

| Thian-4-ol (4-hydroxythiane) |

| 4-(2-Methylquinoxaline-3-yloxy)benzaldehyde |

| 2-Chloro-3-methylquinoxaline |

| 4-Hydroxybenzaldehyde |

| Sodium hydride (NaH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.